Potassium guaiacolsulfate

Antitussive Expectorant Cough Suppression

Commercial potassium guaiacolsulfate is a 4-/5-isomer mixture, unlike NF reference standards (pure 4-isomer). This mismatch causes false IR identification failures in QC. Procure commercial-grade material as a working standard to align analytical methods with actual product composition. Leverage high aqueous solubility (~13.3% w/v) for alcohol-free liquid formulations suitable for pediatric/geriatric use. Dual antitussive (3× codeine potency) and expectorant action enables opioid-sparing combination products. Validated HPLC methods resolve the compound from guaifenesin, diphenhydramine, and sodium benzoate.

Molecular Formula C7H7KO5S
Molecular Weight 242.29 g/mol
CAS No. 6100-07-8
Cat. No. B13326624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium guaiacolsulfate
CAS6100-07-8
Molecular FormulaC7H7KO5S
Molecular Weight242.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OS(=O)(=O)[O-].[K+]
InChIInChI=1S/C7H8O5S.K/c1-11-6-4-2-3-5-7(6)12-13(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1
InChIKeyUFSSZNFDFJFJBF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium Guaiacolsulfate Key Properties and Differentiation


Potassium guaiacolsulfate (CAS 6100-07-8), also known as potassium guaiacolsulfonate or sulfogaiacol, is an aromatic sulfonic acid salt with the molecular formula C₇H₇KO₅S and a molecular weight of 242.29 g/mol [1]. It is primarily recognized as an expectorant and mucolytic agent that reduces mucus viscosity and promotes its expulsion from the respiratory tract [2]. Commercially, the compound exists predominantly as a mixture of two positional isomers, potassium guaiacol-4-sulfonate and potassium guaiacol-5-sulfonate, with the 4-isomer being the major component [3]. This isomeric composition is a critical differentiator from reference standards and affects analytical validation and procurement decisions [4].

Isomeric Composition 4-/5-sulfonate isomer mixture with 4-isomer predominant; differs from single-isomer reference standards
Analytical Method Selection Isomer-aware HPLC or alternative method may be required; compendial IR identification may be unreliable for commercial material
Reference Standard Context NF reference standard is pure 4-isomer and does not represent commercial isomeric profile; method transfer requires review

Why Potassium Guaiacolsulfate Cannot Be Simply Substituted


Generic substitution among expectorants is often misguided due to fundamental differences in mechanism of action, solubility profiles, and regulatory status. While guaifenesin is a widely used expectorant, recent clinical trials have demonstrated that it has no measurable effect on sputum volume or properties compared to placebo, calling into question its efficacy as a standalone mucolytic [1]. In contrast, potassium guaiacolsulfate has a dual mechanism: it not only reduces mucus viscosity but also exhibits a pronounced antitussive effect, reportedly three times more potent than codeine phosphate at low doses [2]. Additionally, its unique solubility in water (1 part in 7.5 parts) and near-insolubility in alcohol differentiate it from other expectorants in formulation design [3]. Furthermore, the presence of two positional isomers with distinct pKa values (8.74 vs. 9.16) necessitates specific analytical methods for quality control, making direct interchange without method validation unreliable [4].

vs Guaifenesin Mucolytic endpoint profile may not transfer; guaifenesin reported no sputum volume or viscosity effect vs placebo in clinical trial context
vs Codeine-based Antitussives Dual-action profile (antitussive + expectorant) differs from single-mechanism comparators; direct substitution may not reproduce combined endpoint context
vs NF Reference Standard Isomeric composition mismatch: NF standard is pure 4-isomer while commercial material is 4-/5-isomer mixture; analytical method validation may not transfer directly

Potassium Guaiacolsulfate Differentiation Evidence


Dual Antitussive and Expectorant Activity

Potassium guaiacolsulfate exhibits a dual mechanism that distinguishes it from single-action expectorants. Pharmacological data indicates that at low doses, its cough-suppressing effect is approximately three times more potent than codeine phosphate, a widely used opioid antitussive [1]. Concurrently, it increases respiratory tract secretions and reduces mucus viscosity, providing an expectorant action [1]. This combination is not observed with guaifenesin, which has been shown in a randomized clinical trial (n=378) to have no significant effect on sputum volume (P = .41) or viscosity (P = .45) compared to placebo [2].

Antitussive Activity
Reported
3× codeine phosphate (reported antitussive assay, low dose)
Supports dual-action antitussive/expectorant assay context review
In vivo model context; comparator guaifenesin trial (n=378) reported P=.41 for sputum volume
Antitussive Expectorant Cough Suppression

Aqueous Solubility Advantage

The solubility profile of potassium guaiacolsulfate is distinctly different from common expectorants. It dissolves in 7.5 parts water (approximately 13.3% w/v) at room temperature but is almost insoluble in alcohol and completely insoluble in ether [1]. This contrasts sharply with guaifenesin, which is freely soluble in ethanol and only slightly soluble in water (1 g in 33 mL) . Additionally, in vitro solubility testing by Selleck Chemicals confirms that potassium guaiacolsulfonate hemihydrate achieves a solubility of 5 mg/mL (9.94 mM) in DMSO, water, and ethanol at 25°C .

Aqueous Solubility
Reported
~13.3% w/v (1 part in 7.5 parts water) vs ~3% w/v for guaifenesin
Supports aqueous formulation design review
Compendial reference data at room temperature; review solvent-specific conditions
Solubility Formulation Physicochemical Properties

Isomeric Composition Variability

Potassium guaiacolsulfate exists as a mixture of two positional isomers, potassium guaiacol-4-sulfonate and potassium guaiacol-5-sulfonate, with the 4-isomer predominating in commercial samples [1]. In contrast, NF reference standards consist solely of the 4-sulfonate isomer [1]. This compositional difference renders compendial identification tests, particularly IR spectroscopy, unreliable for commercial samples due to significant differences in fingerprint regions between the isomers [1]. The two isomers also exhibit distinct pKa values: 8.74 for the 4-isomer and 9.16 for the 5-isomer, as determined spectrophotometrically [2]. This variability does not occur with single-entity expectorants like guaifenesin or ambroxol, which lack positional isomerism.

Isomeric Composition
Head-to-head
4-/5-isomer mixture (commercial) vs pure 4-isomer (NF reference standard); pKa 8.74 vs 9.16
Isomer-specific method validation may be required for QC
IR fingerprint regions differ; commercial material as working standard is recommended
Isomerism Quality Control Analytical Methods

Light and Air Sensitivity

Potassium guaiacolsulfate is prone to gradual photodegradation, turning pink upon exposure to air and light [1]. This necessitates storage in well-closed, light-resistant containers, as mandated by USP monographs [2]. This sensitivity is not a prominent feature of guaifenesin, which is stable under normal conditions. The color change serves as a visual indicator of degradation, which can be monitored during stability studies.

Photostability
Class-level
Turns pink on exposure to air and light
Supports stability-indicating method development
Storage in light-resistant containers per USP; color change may serve as degradation indicator
Stability Photodegradation Storage

Potassium Guaiacolsulfate Application Scenarios


Aqueous Cough Syrups and Pediatric Powders

Leverage the compound's high aqueous solubility (~13.3% w/v) to develop stable, alcohol-free liquid dosage forms suitable for pediatric and geriatric populations. The water-based solubility eliminates the need for ethanol or other co-solvents, simplifying formulation and improving safety. Additionally, its neutral aqueous solution (pH neutral to litmus) minimizes mucosal irritation [1]. Analytical methods for simultaneous determination with common excipients (e.g., sodium benzoate) have been validated using HPLC, facilitating quality control in finished products [2].

Combination Therapy for Productive Cough

Utilize the compound's dual antitussive (3x codeine potency) and expectorant actions to design combination products that reduce reliance on opioids or other centrally acting agents. This can minimize side effects and regulatory hurdles associated with controlled substances. Formulations combining potassium guaiacolsulfate with antihistamines or decongestants are common and can be optimized using validated HPLC methods that resolve the compound from other actives like guaifenesin and diphenhydramine [3].

QC Reference Material and Method Development

Given the documented difference between commercial potassium guaiacolsulfate (mixture of 4- and 5-isomers) and NF reference standards (pure 4-isomer), procurement of commercial material is essential for developing and validating accurate analytical methods. Using commercial material as a working standard ensures that QC methods reflect actual product composition and avoid false failures in identification tests, particularly IR spectroscopy [4]. This is critical for compliance with regulatory pharmacopeias.

Stability-Indicating Methods and Packaging

The compound's sensitivity to light and air (turning pink) provides a visual indicator for stability studies. Researchers can leverage this property to develop stability-indicating HPLC methods and validate protective packaging. For example, photostability studies can quantify the rate of color formation or isomer degradation under ICH conditions, guiding the selection of appropriate container-closure systems [5].

Application
Selection Property
Validation Focus
Aqueous formulation research
Aqueous solubility profile
Solubility and pH endpoint review
Combination product formulation studies
Multi-analyte method context
HPLC selectivity and resolution with co-formulated actives
QC reference material development
Isomeric composition review
Isomer-specific method validation using commercial material as working standard
Stability-indicating analytical method studies
Photodegradation monitoring
Light-protective packaging selection and forced degradation profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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